4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a morpholine group and a 2-chloro-6-fluorobenzylthio moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-fluorobenzylamine and thiourea, under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the pyrimidine ring, often facilitated by a base such as potassium carbonate.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyrimidine intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring or the thioether group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives, reduced thioether derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-((2-Chlorobenzyl)thio)pyrimidin-4-yl)morpholine
- 4-(6-((2-Fluorobenzyl)thio)pyrimidin-4-yl)morpholine
- 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)piperidine
Uniqueness
Compared to similar compounds, 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution can influence its chemical reactivity and biological activity, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
4-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3OS/c16-12-2-1-3-13(17)11(12)9-22-15-8-14(18-10-19-15)20-4-6-21-7-5-20/h1-3,8,10H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIMAHUFOYMTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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